Cas no 25973-55-1 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol)

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is a benzotriazole-based ultraviolet (UV) light absorber, primarily used to protect polymers and coatings from UV-induced degradation. Its key advantages include strong absorption in the UV-A and UV-B ranges (280–400 nm), enhancing the longevity and stability of materials exposed to sunlight. The tert-pentyl substituents improve compatibility with hydrophobic matrices, such as polyolefins and automotive coatings, while maintaining low volatility and high thermal stability. This compound exhibits excellent resistance to extraction and migration, ensuring long-term performance. Its effectiveness in preventing discoloration, embrittlement, and loss of mechanical properties makes it a reliable choice for demanding applications in plastics, paints, and adhesives.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol structure
25973-55-1 structure
Product Name:2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
CAS No:25973-55-1
MF:C22H29N3O
MW:351.48516535759
MDL:MFCD00134707
CID:52823
PubChem ID:87571085
Update Time:2026-05-14

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol
    • 2-(2-Hydroxy-3,5-dipenryl-phenyl) benzotriazole
    • 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)-phenol
    • 2-(2H-hydroxy-3-5-Di-tert-Amyllphenyl)benzotriazole
    • UV-328
    • Tinuvin 328
    • Primesorb328
    • Ultraviolet absorbent UV-328
    • 2-(2'-Hydroxy-3',5'-di-tert-Pentyl Phenyl)-Benzotriazole
    • BHSORB-328
    • 2-(2'-Hydroxy-3',5-dipenryl-phenyl) benzotriazole
    • UV absorber-328
    • 2-(3,5-Di-tert-amyl-2-hydroxyphenyl)benzotriazole
    • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-amylphenol
    • 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol
    • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
    • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Standard
    • 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl) benzotriazole
    • 2,6-DIFLUORO-3-METHYLACETOPHENONE
    • Benzotriazole UV 328
    • Cyasorb UV-2337
    • ThasorbUv328
    • UV ABSORBER 328
    • UV ABSORBER UV-328
    • Phenol,2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentyl- (7CI,8CI)
    • 2-(2-Hydroxy-3,5-di-tert-amylphenyl)-2H-benzotriazole
    • 2-(2-Hydroxy-3,5-di-tert-amylphenyl)benzotriazole
    • 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole
    • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol
    • 2-(3,5-Di-tert-amyl-2-hydroxyphenyl)-2H-benzotriazole
    • 2-(3,5-Di-tert-pentyl-2-hydroxyphenyl)-2H-benzotriazole
    • 2-(3,5-Di-tert-pentyl-2-hydroxyphenyl)benzotriazole
    • 2-(3',5'-Di-tert-amyl-2'-hydroxyphenyl)benzotriazole
    • Chisorb 328
    • Cyasorb UV 2337
    • Eversorb 74
    • Kemisorb 74
    • Lowilite 28
    • Seesorb704
    • Sumisorb 350
    • Tin 328
    • UV 328
    • UV 74
    • Viosorb 591
    • BENZOTRIAZOLE ANTI UV 328
    • 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl)benzotriazole
    • Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)-
    • VN99CPK4TI
    • Phenol, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentyl-
    • C22H29N3O
    • ZMWRRFHBXARRRT-UHFFFAOYSA-N
    • 2-(2H-benzotriazol-
    • MDL: MFCD00134707
    • Inchi: 1S/C22H29N3O/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)25-23-17-11-9-10-12-18(17)24-25/h9-14,26H,7-8H2,1-6H3
    • InChI Key: ZMWRRFHBXARRRT-UHFFFAOYSA-N
    • SMILES: O([H])C1C(=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N1N=C2C([H])=C([H])C([H])=C([H])C2=N1
    • BRN: 628860

Computed Properties

  • Exact Mass: 351.23100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 7.4
  • Topological Polar Surface Area: 50.9

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 79.0 to 83.0 deg-C
  • PSA: 50.94000
  • LogP: 5.50130
  • Solubility: Not available

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Security Information

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:25973-55-1)2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol(UV-328)
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Additional information on 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol

Professional Introduction to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS No. 25973-55-1)

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 25973-55-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzotriazole derivatives class, a group of molecules known for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of a benzotriazole moiety linked to a phenolic backbone with bulky tert-pentyl groups, contribute to its unique chemical properties and potential utility in various scientific domains.

The benzotriazole functional group in 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol plays a crucial role in determining its reactivity and interaction with biological targets. Benzotriazoles are well-documented for their ability to act as chelating agents, metal complexing agents, and as intermediates in the synthesis of pharmaceuticals. The phenolic hydroxyl groups in this compound further enhance its potential as a ligand or a precursor in drug development. The tert-pentyl substituents at the 4 and 6 positions of the phenol ring provide steric hindrance, which can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.

Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse benzotriazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds incorporating benzotriazole moieties can exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The specific arrangement of atoms in 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol may confer unique pharmacological effects that make it a promising candidate for further investigation. For instance, the bulky tert-pentyl groups could enhance membrane permeability, facilitating cellular uptake and improving bioavailability.

In the context of drug discovery, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol has been explored as a potential scaffold for developing novel therapeutic agents. The benzotriazole ring can interact with metal ions or enzymes through coordination chemistry, which is a key principle in designing metal-based therapeutics. Additionally, the phenolic moiety is known for its ability to participate in hydrogen bonding interactions, making it an attractive feature for designing molecules that can bind tightly to biological targets. The combination of these structural elements suggests that this compound could be utilized in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the benzotriazole group typically involves condensation reactions between appropriate precursors under controlled pH and temperature conditions. Subsequent functionalization with tert-pentyl groups at the 4 and 6 positions of the phenol ring further refines the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve high yields and purity levels necessary for pharmaceutical applications.

The physicochemical properties of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, including its solubility profile, melting point, and stability under various conditions, are critical factors that determine its suitability for different applications. Computational modeling and experimental techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize these properties comprehensively. Understanding these characteristics is essential for optimizing formulations and ensuring the compound's efficacy and safety when used in pharmaceutical or industrial settings.

Current research trends indicate that benzotriazole derivatives continue to be an area of active investigation due to their broad spectrum of biological activities. For example, recent studies have shown that certain benzotriazole-based compounds exhibit inhibitory effects on kinases involved in cancer cell proliferation. Similarly, their antimicrobial properties have been explored against drug-resistant pathogens. The structural diversity within this class of compounds allows for fine-tuning their biological profiles by modifying substituents such as alkyl groups or additional heterocyclic rings.

The industrial relevance of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol extends beyond academic research into practical applications such as material science and agrochemicals. Its ability to form stable complexes with metals makes it a valuable component in corrosion inhibitors or catalysts. In agrochemicals, benzotriazole derivatives have been used as plant growth regulators or fungicides due to their ability to interact with biological systems at low concentrations.

In conclusion, 2-(2H-Benzotriazol-2yl)-4,6-diyl)yl)yl)phen
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Suzhou Senfeida Chemical Co., Ltd
(CAS:25973-55-1)2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol
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Quantity:200kg
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Amadis Chemical Company Limited
(CAS:25973-55-1)2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
A818119
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Quantity:500g
Price ($):193.0
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